molecular formula C20H18ClN3O4 B2724135 1-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone CAS No. 1351633-53-8

1-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone

Cat. No. B2724135
CAS RN: 1351633-53-8
M. Wt: 399.83
InChI Key: TYVYFVWMTUBUFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a useful research compound. Its molecular formula is C20H18ClN3O4 and its molecular weight is 399.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microbiological Evaluation

Compounds with oxadiazole fragments, including those similar to the specified chemical structure, have demonstrated potential antibacterial and antifungal activities. For instance, certain derivatives have shown significant activity against Candida tenuis and Aspergillus niger at low concentrations, highlighting their potential as antimicrobial agents (Voskienė et al., 2012).

Antimicrobial Activity

Further studies on oxadiazoles derived from phenylpropionohydrazides revealed that specific compounds possess strong activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. This suggests their potential use in developing new antimicrobial drugs (Fuloria et al., 2009).

Molecular Docking Studies

Research involving molecular docking studies of new 1,3-oxazole clubbed pyridyl-pyrazolines, which are structurally related to the specified chemical, has shown promising anticancer and antimicrobial properties. Such compounds have been evaluated against a panel of nine bacterial strains, suggesting their potential in overcoming microbial resistance to pharmaceutical drugs (Katariya et al., 2021).

Supramolecular Architecture

The role of non-covalent interactions in the crystal packing of 1,2,4-oxadiazole derivatives has been examined, indicating the importance of lone pair-π interactions and halogen bonds. Such insights are crucial for the development of materials and compounds with tailored properties for specific applications (Sharma et al., 2019).

properties

IUPAC Name

1-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-2-(2-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4/c1-26-16-7-2-3-8-17(16)27-12-18(25)24-10-14(11-24)20-22-19(23-28-20)13-5-4-6-15(21)9-13/h2-9,14H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVYFVWMTUBUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.